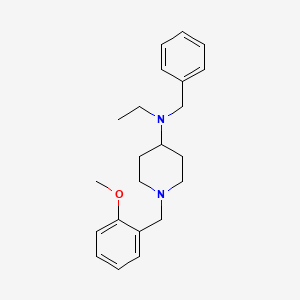
1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a cyclopentyl group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine typically involves the following steps:
-
Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yields protected piperazines .
-
Substitution Reactions: : The cyclopentyl group can be introduced via nucleophilic substitution reactions. For instance, reacting cyclopentyl halides with the piperazine ring under basic conditions can achieve this substitution.
-
Furan-2-ylmethyl Group Introduction: : The furan-2-ylmethyl group can be attached through a similar nucleophilic substitution reaction, where furan-2-ylmethyl halides react with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the furan ring or the piperazine ring.
Substitution: Both the cyclopentyl and furan-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to tetrahydrofuran derivatives.
Scientific Research Applications
1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The furan ring and piperazine moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-4-(2-methyl-cyclohexyl)piperazine: Similar structure but with a different substituent on the piperazine ring.
1-Cyclopentyl-4-(1-furan-2-ylmethyl-1H-tetrazol-5-ylmethyl)piperazine: Contains a tetrazole ring in addition to the furan ring.
Uniqueness
1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine is unique due to the specific combination of the cyclopentyl and furan-2-ylmethyl groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-cyclopentyl-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C14H22N2O/c1-2-5-13(4-1)16-9-7-15(8-10-16)12-14-6-3-11-17-14/h3,6,11,13H,1-2,4-5,7-10,12H2 |
InChI Key |
NLDCZZFTFNJONW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B10886568.png)
![(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10886570.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886571.png)

![Coumarine, 3-[2-(1-methyl-2-imidazolylthio)-1-oxoethyl]-](/img/structure/B10886591.png)
![3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B10886596.png)
![Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10886599.png)
![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10886604.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10886607.png)

![4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine](/img/structure/B10886611.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10886626.png)
![1-(Ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10886631.png)

